3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
CAS No.:
Cat. No.: VC20137408
Molecular Formula: C12H8N2O3
Molecular Weight: 228.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8N2O3 |
|---|---|
| Molecular Weight | 228.20 g/mol |
| IUPAC Name | 3-pyridin-3-yl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H8N2O3/c15-12(16)9-4-10-11(14-9)8(6-17-10)7-2-1-3-13-5-7/h1-6,14H,(H,15,16) |
| Standard InChI Key | BEQMEFJYIFFXFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=COC3=C2NC(=C3)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a furan ring fused to a pyrrole system (furo[3,2-b]pyrrole), with a pyridin-3-yl group at the 3-position and a carboxylic acid moiety at the 5-position. The conjugated π-system across the fused rings and the electron-withdrawing carboxylic acid group contribute to its unique electronic properties. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-pyridin-3-yl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 228.20 g/mol |
| Canonical SMILES | C1=CC(=CN=C1)C2=COC3=C2NC(=C3)C(=O)O |
| InChI Key | BEQMEFJYIFFXFO-UHFFFAOYSA-N |
The planar structure and aromaticity of the furo-pyrrole system enable π-π stacking interactions, while the pyridine and carboxylic acid groups offer sites for hydrogen bonding and metal coordination .
Synthesis and Derivatives
Synthetic Pathways
Synthesis typically begins with functionalized pyrrole or pyridine precursors. A common route involves:
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Cyclization of pyrrole derivatives with acetylene dicarboxylates to form the furo[3,2-b]pyrrole core.
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Suzuki-Miyaura Coupling to introduce the pyridin-3-yl group at the 3-position.
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Hydrolysis of ester intermediates to yield the carboxylic acid .
For example, methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate serves as a key intermediate, which undergoes hydrolysis to produce the carboxylic acid derivative . Modifications at the N-position (e.g., alkylation with methyl iodide or benzylation) have been reported to enhance solubility and bioactivity .
Structural Analogues
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Brominated Derivatives: 3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (MW 232.04 g/mol) exhibits enhanced electrophilicity for cross-coupling reactions.
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Hydrazide Derivatives: Conversion to carbohydrazides (e.g., via reaction with hydrazine hydrate) enables coordination with transition metals like Cu(II) and Ni(II) .
Medicinal Chemistry Applications
Kinase Inhibition
The fused heterocyclic system mimics ATP-binding motifs in kinases. Preliminary studies suggest inhibitory activity against tyrosine kinases involved in cancer proliferation, though specific IC values remain under investigation.
Antimicrobial Activity
Derivatives with electron-withdrawing groups (e.g., bromine) show moderate activity against Staphylococcus aureus (MIC 16–32 µg/mL) and Escherichia coli (MIC 32–64 µg/mL). The carboxylic acid group enhances membrane permeability via protonation-deprotonation dynamics.
Metal Complexation
Carboxhydrazide derivatives form stable complexes with Cu(II), Co(II), and Ni(II), which exhibit enhanced antimicrobial and anticancer properties compared to ligands alone . For instance, Cu(II) complexes demonstrate IC values of 8–12 µM against MCF-7 breast cancer cells .
Material Science Applications
Organic Semiconductors
The conjugated furo-pyrrole system enables charge carrier mobility () of – cm/V·s in thin-film transistors, comparable to polythiophenes. Pyridine substitution reduces HOMO-LUMO gaps ( eV), enhancing conductivity .
Fluorescent Probes
Functionalization with chromophores (e.g., 4-oxo-4H-chromene) yields derivatives with strong blue fluorescence ( nm), applicable in bioimaging and optoelectronics .
Future Directions
Drug Discovery
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize pharmacokinetics.
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Targeted Delivery: Conjugation with nanoparticles to improve bioavailability and reduce off-target effects.
Advanced Materials
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Polymer Integration: Copolymerization with thiophene or fluorene units for flexible electronics.
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Photovoltaic Applications: Exploration as electron transport layers in perovskite solar cells.
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